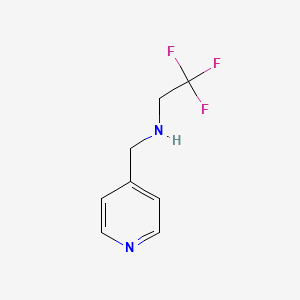

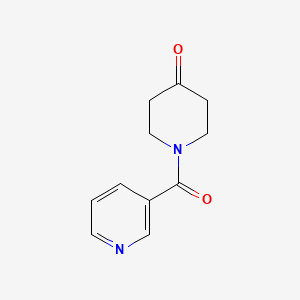

![molecular formula C16H20N2O4 B1323338 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid CAS No. 885266-68-2](/img/structure/B1323338.png)

1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid

Vue d'ensemble

Description

The “tert-Butoxycarbonyl” (Boc) group is a common protecting group used in organic synthesis . It is often used for the protection of amines, particularly in the synthesis of peptides . The compound “2-(tert-Butoxycarbonylamino)-1-ethanol” is a derivative of the Boc group .

Molecular Structure Analysis

The molecular formula of “2-(tert-Butoxycarbonylamino)-1-ethanol” is C7H15NO3, and its molecular weight is 161.20 .

Chemical Reactions Analysis

The Boc group can be removed under acidic conditions . This deprotection is often carried out using trifluoroacetic acid (TFA) .

Physical And Chemical Properties Analysis

“2-(tert-Butoxycarbonylamino)-1-ethanol” is a liquid at 20°C . It has a boiling point of 92°C at 0.3 mmHg, a density of 1.05, and a refractive index of 1.45 .

Applications De Recherche Scientifique

Chemical Synthesis and Compound Development

1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid and its derivatives have been explored in the synthesis of complex organic molecules. For example, derivatives of this compound have been used in a facile synthesis of deaza-analogues of the bisindole marine alkaloid topsentin, showcasing its utility in generating compounds with potential anticancer properties. These derivatives were evaluated against a panel of about 60 human tumor cell lines, with some showing moderate activity against specific cancer sub-panels, highlighting the compound's relevance in medicinal chemistry and drug discovery (Carbone et al., 2013).

Synthetic Methodologies

The compound has been implicated in the development of new synthetic methodologies. For instance, its tert-butoxycarbonyl group has been utilized in the N-tert-butoxycarbonylation of amines, offering an efficient and environmentally friendly catalyst for protecting amines with the di-tert-butyl dicarbonate. This process is crucial in peptide synthesis, where the protection of amino groups is a fundamental step. The method is characterized by its efficiency, short reaction times, and the avoidance of side products, making it a valuable addition to the toolkit of synthetic chemists (Heydari et al., 2007).

Advanced Material Development

Additionally, the versatility of 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid extends to the field of material science. It has been used in the synthesis of new materials and functionalized molecules, such as in the preparation of novel indole derivatives. These materials have potential applications in designing new pharmacophores for anticancer agents. The synthesis of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, demonstrates the compound's role in creating molecules with promising cytotoxicity against various cancer cell lines, opening avenues for the development of novel therapeutic agents (Kumar et al., 2009).

Mécanisme D'action

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines .

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is widely used as an amine protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The protection and deprotection of the amine functional group play a significant role in organic synthesis .

Pharmacokinetics

The compound’s solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol, could potentially influence its bioavailability .

Result of Action

The protection and deprotection of the amine functional group can significantly influence the synthesis of other organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, which in turn can influence its bioavailability . Additionally, the temperature can affect the rate of the reaction involving the compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-7-9-18-8-6-11-4-5-12(14(19)20)10-13(11)18/h4-6,8,10H,7,9H2,1-3H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKSQIDOSQMQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=CC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701140725 | |

| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701140725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885266-68-2 | |

| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701140725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

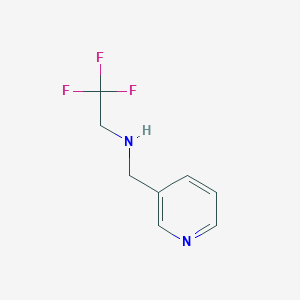

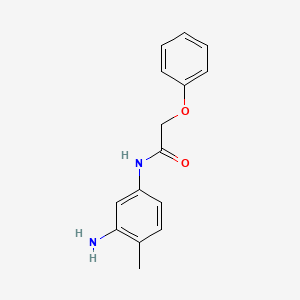

amine](/img/structure/B1323259.png)

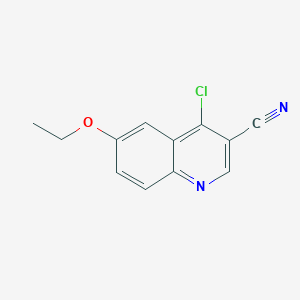

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

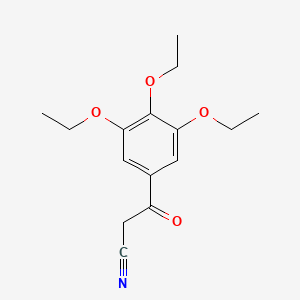

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)